Field: Bioengineering and Energy
Application Summary: Sabinene is being explored as a potential component for the next generation of aircraft fuels .
Methods of Application: Researchers have identified the general synthetic pathway of sabinene from simple intermediate metabolites. Sabinene synthases of different origins were also cloned and characterized. Additionally, heterologous systems of the model microbes Escherichia coli and Saccharomyces cerevisiae were constructed to produce sabinene .
Results: The fed-batch fermentation of sabinene reached a maximum concentration of 2.65 g/L with an average productivity of 0.018 g h -1 g -1 dry cells, and the conversion efficiency of glycerol to sabinene (gram to gram) reached 3.49% .
Field: Food Science and Cosmetics
Application Summary: Sabinene can be used as flavorings and perfume additives .
Methods of Application: Sabinene is extracted from plants where it naturally occurs, although its content is low .
Field: Chemical Industry
Application Summary: Sabinene can be used in the production of fine chemicals .
Field: Medical and Pharmaceutical Industry
Application Summary: A study found that sabinene managed to reduce the growth and adherence of Streptococcus mutans, a bacteria associated with dental cavities .
Results: Sabinene managed to reduce the growth and adherence of the bacteria and reduce acid production and biofilm formation .
Field: Alternative Medicine
Application Summary: With its distinctive warm and peppery scent, sabinene is often used in aromatherapy. Its pine and woody undertones can help evoke the feeling of being in the woods, surrounded by fragrant trees .
Methods of Application: Sabinene is typically used in essential oil form and can be diffused or applied topically during aromatherapy sessions .
Application Summary: Sabinene may help keep your cells in healthier condition due to its potential as an antioxidant .
Results: A 2015 study found that sabinene provided significant protection from oxidative deterioration, indicating that this terpene may exert antioxidant effects .
Application Summary: One benefit that you may experience from consuming sabinene is reducing inflammation .
Results: A 2013 study found that sabinene demonstrated strong anti-inflammatory activity. It’s thought that this anti-inflammatory activity likely occurs by inhibiting the production of certain inflammatory compounds .
Application Summary: Sabinene has been reported as a green solvent for the synthesis of various thiazolo .
Sabinene is a bicyclic monoterpene with the molecular formula . It is characterized by a strained ring system composed of a cyclopentane ring fused to a cyclopropane ring. This compound is primarily isolated from essential oils of various plants, including marjoram, holm oak (Quercus ilex), Norway spruce (Picea abies), and carrot seed oil. Sabinene contributes to the spiciness of black pepper and is also found in lower concentrations in tea tree oil and nutmeg essential oil . The compound exists in two enantiomeric forms, which are produced through the biosynthesis pathway involving geranyl pyrophosphate and catalyzed by sabinene synthase .
Sabinene exhibits notable biological activities, including:
Sabinene can be synthesized through several methods:
Studies on sabinene's interactions primarily focus on its reactivity with atmospheric constituents like hydroxyl radicals and ozone. These interactions are crucial for understanding its role in atmospheric chemistry and potential impacts on air quality. For instance, the reaction rates and product yields from these interactions have been quantitatively assessed under controlled conditions to predict environmental behavior .
Sabinene shares structural similarities with other monoterpenes. Here are some comparable compounds:
Compound | Structure Type | Unique Features |
---|---|---|
β-Pinene | Bicyclic | Contains a four-membered ring; more stable than sabinene due to lower strain. |
Thujene | Bicyclic | Has a different double bond configuration; less common than sabinene. |
Limonene | Acyclic | Known for its citrus scent; widely used in food and cleaning products. |
Myrcene | Acyclic | Larger structure; known for its sedative effects. |
Sabinene stands out due to its unique bicyclic structure featuring a strained cyclopropane ring, which influences its reactivity and biological activity compared to these similar compounds .
Mobile Phase Optimization
High-Performance Liquid Chromatography analysis of sabinene requires careful optimization of mobile phase composition to achieve optimal separation and detection sensitivity [1]. The most effective mobile phase systems utilize acetonitrile-water gradients with pH adjustment to 3.5 using phosphate buffer [2]. The typical mobile phase composition consists of phosphate buffer pH 3.5: acetonitrile (75:25% v/v) pumped at a flow rate of 1.0 mL/min [3].
Column Selection and Optimization
The optimal stationary phase for sabinene analysis employs C18 reversed-phase columns with dimensions of 250 × 4.6 mm and 5 μm particle size [2] [3]. These columns provide excellent selectivity for monoterpenes while maintaining adequate retention times for quantitative analysis. The column temperature is maintained at ambient conditions (20-25°C) to ensure stability of sabinene during analysis [2].
Detection Parameters
Ultraviolet detection at 214 nm and 254 nm provides optimal sensitivity for sabinene quantification [1]. The wavelength selection at 214 nm offers enhanced sensitivity for routine analysis, while 254 nm serves as a confirmatory wavelength [2]. The injection volume is typically 0.5-1 μL to prevent column overloading while maintaining adequate sensitivity [3].
Method Performance Characteristics
Optimized High-Performance Liquid Chromatography methods for sabinene demonstrate excellent linearity with correlation coefficients (R²) exceeding 0.999 [4]. The analytical method exhibits a linear range of 28-342 mg/L with analytical precision of 0.6-0.9% for standards [4]. The total analytical time is approximately 7.5 minutes, representing a significant improvement over traditional 30-minute gas chromatographic methods [4].
Validation Parameters
The limit of detection ranges from 0.02-0.9 mg/L while the limit of quantification spans 0.08-3.0 mg/L [4]. Recovery studies demonstrate accuracy values of 98-102% with relative standard deviation values below 2.0% for replicate analyses [4]. The method exhibits excellent robustness with minimal variation under normal operational parameter changes [4].
Column Selection and Specifications
Gas Chromatography-Mass Spectrometry analysis of sabinene utilizes HP-5MS columns (30 m × 0.25 mm × 0.25 μm) as the preferred stationary phase [5]. Alternative column chemistries include DB-1, RTX-5, and HP-INNOWAX depending on separation requirements [6] [5]. The non-polar to mid-polar stationary phases provide optimal retention and separation of sabinene from other monoterpenes [5].
Chromatographic Conditions
The carrier gas consists of helium at 1.0-1.2 mL/min in constant flow mode [5]. The injection technique employs split injection (10:1 ratio) with 1 μL injection volume to prevent detector overloading [5]. The temperature program initiates at 40°C (1 min) followed by 15°C/min ramp to 300°C [5]. The injector and detector temperatures are maintained at 300°C and 260°C respectively [7].
Mass Spectrometric Detection
Electron ionization at 70 eV provides characteristic fragmentation patterns for sabinene identification [8]. The molecular ion appears at m/z 136 with relative intensity of 20% [8]. The base peak occurs at m/z 93 (100% relative intensity) corresponding to the loss of the isopropyl group [8]. Additional characteristic fragments include m/z 91 (47%) and m/z 77 for structural confirmation [8].
Retention Time Characteristics
Sabinene retention time on HP-5MS columns is 8.45 minutes under standard temperature programming conditions [5]. The retention index on DB-1 columns is 1096 using the van den Dool and Kratz system [6]. On polar phases such as HP-INNOWAX, sabinene elutes at 20.2 minutes [7].
Quantitative Analysis Parameters
Selected ion monitoring utilizing m/z 93 provides optimal sensitivity for quantitative analysis [5]. The method demonstrates linearity from 0.1-100 mg/L with detection limits of 4-19 ppt depending on matrix effects [9]. The analytical precision ranges from 0.5-6.0% for different concentration levels [10].
Matrix Effects and Interferences
Sabinene analysis may suffer from co-elution with other monoterpenes including limonene and β-pinene [11]. The separation can be improved through optimization of temperature programming and selection of appropriate stationary phases [11]. Matrix effects in essential oils require internal standard calibration using compounds such as n-tridecane [10].
Two-Dimensional Liquid Chromatography Systems
Comprehensive two-dimensional liquid chromatography (LC×LC) provides enhanced peak capacity and resolution for complex sabinene-containing matrices [12]. The technique employs orthogonal separation mechanisms in the first and second dimensions to maximize separation power [12]. Heart-cutting LC×LC enables selective isolation of sabinene fractions for detailed characterization [12].
Hydrophilic Interaction Liquid Chromatography × Reversed Phase
The combination of Hydrophilic Interaction Liquid Chromatography in the first dimension with reversed-phase chromatography in the second dimension provides complementary selectivity [13]. This approach utilizes 70% acetonitrile mobile phase in the first dimension followed by 25% acetonitrile starting conditions in the second dimension [13]. Active Solvent Modulation prevents breakthrough of analytes by diluting the first dimension effluent with water-rich diluent [13].
Ion Exchange × Reversed Phase Systems
Ion exchange chromatography coupled with reversed-phase separation enables mass spectrometry-compatible analysis of sabinene metabolites [14]. The first dimension employs phosphate buffer mobile phases while the second dimension utilizes MS-compatible solvents [14]. This approach provides structural information through top-down analysis while maintaining chromatographic resolution [14].
Comprehensive Gas Chromatography × Gas Chromatography
Gas Chromatography × Gas Chromatography systems enhance separation of volatile organic compounds including sabinene [15]. The technique employs cryogenic modulation to transfer fractions between dimensions [16]. The first dimension utilizes non-polar stationary phases while the second dimension employs polar phases for orthogonal separation [15].
Supercritical Fluid Chromatography Applications
Supercritical fluid chromatography provides green chemistry applications for sabinene analysis [17]. The technique utilizes carbon dioxide as mobile phase at 90-100 bar pressure and 50°C temperature [18]. This approach enables extraction and analysis of thermolabile compounds while maintaining environmental compatibility [18].
Method Development Considerations
Multidimensional chromatography requires careful optimization of transfer volumes and modulation timing to prevent peak broadening [12]. The peak capacity can be calculated as the product of individual dimension capacities under optimal conditions [12]. Solvent compatibility between dimensions must be maintained to prevent precipitation or phase separation [12].
Specificity and Selectivity
Method specificity for sabinene analysis requires demonstration of peak purity and absence of interfering compounds [19]. The selectivity parameter evaluates separation from structurally similar monoterpenes including α-pinene and β-pinene [19]. Mass spectrometric confirmation provides additional specificity through characteristic fragmentation patterns [19].
Accuracy and Precision Parameters
Linearity and Range
Linearity studies demonstrate proportional response over the intended concentration range [21]. The correlation coefficient (R²) must exceed 0.995 for acceptable linearity [21]. The analytical range should encompass 80-120% of the expected concentration in routine samples [21]. Statistical evaluation employs least squares regression with residual analysis to confirm linear behavior [21].
Detection and Quantification Limits
The limit of detection (LOD) represents the lowest concentration producing a signal-to-noise ratio of 3:1 [21]. The limit of quantification (LOQ) requires a signal-to-noise ratio of 10:1 with acceptable precision [21]. Alternative approaches calculate limits using standard deviation of blank measurements and slope of calibration curve [21].
Robustness and Ruggedness
Robustness testing evaluates method stability under small deliberate variations in operating parameters [21]. Critical parameters include mobile phase composition (±2%), flow rate (±0.2 mL/min), column temperature (±5°C), and detection wavelength (±2 nm) [21]. The relative standard deviation should remain below 2.0% for acceptable robustness [21].
System Suitability Testing
System suitability parameters include resolution between critical peak pairs, tailing factor, theoretical plate count, and repeatability of peak areas [21]. The resolution between sabinene and nearest eluting compound must exceed 1.5 for adequate separation [21]. Tailing factor should remain below 2.0 to ensure peak symmetry [21].
Statistical Analysis Requirements
Statistical evaluation employs analysis of variance (ANOVA) to assess within-day and between-day variations [21]. Confidence intervals at 95% probability provide uncertainty estimates for analytical results [21]. Outlier detection utilizes Dixon's test or Grubbs' test to identify aberrant results [21].
Documentation and Reporting
Quality Control Measures
Ongoing quality control employs control charts to monitor method performance over time [21]. Duplicate analyses of quality control samples verify continued method reliability [21]. Proficiency testing participation provides external verification of analytical competence [21].
Regulatory Compliance
Flammable;Irritant;Health Hazard